ASP7663

描述

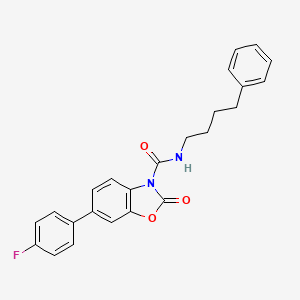

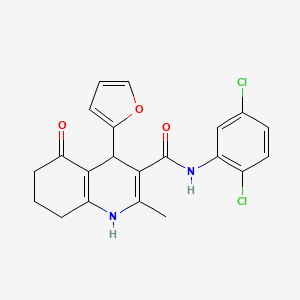

ASP7663 是一种化学化合物,以其作为瞬时受体电位阳离子通道亚型 A1 (TRPA1) 的选择性激活剂而闻名。 该化合物因其潜在的治疗作用而受到研究,特别是在胃肠道动力和疼痛管理方面 .

科学研究应用

ASP7663 因其在科学研究中的应用而得到广泛研究,包括:

化学: 用作研究 TRPA1 通道激活的工具化合物。

生物学: 研究其对细胞钙流入和神经递质释放的影响。

医学: 探索其在治疗胃肠道疾病和疼痛管理方面的潜在治疗作用。

作用机制

ASP7663 通过选择性激活 TRPA1 通道来发挥其作用。这种激活会导致细胞内钙水平升高,从而调节各种细胞过程。 该化合物已被证明对心肌组织具有保护作用,并通过其对 TRPA1 的作用来调节胃肠道动力 .

类似化合物:

JT-010: 另一种具有类似生物学作用的选择性 TRPA1 激活剂。

PF-4840154: 一种以其 TRPA1 激活特性而闻名的化合物

比较: this compound 在其对 TRPA1 激活的高选择性和效力方面是独一无二的。 与 JT-010 和 PF-4840154 相比,this compound 已被证明对胃肠道动力和疼痛管理具有更显着的作用,使其成为研究和潜在治疗应用的宝贵工具 .

生化分析

Biochemical Properties

ASP7663 plays a significant role in biochemical reactions, particularly as an agonist for the TRPA1 ion channel . It activates human, rat, and mouse TRPA1 receptors with similar EC50 values in vitro . The activation of these receptors by this compound leads to an increase in intracellular calcium concentration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the release of 5-HT from QGP-1 cells, a lineage of TRPA1-expressing EC cells . This suggests that this compound can influence cell function by modulating neurotransmitter release.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a selective activator of the TRPA1 ion channel . It binds to these channels and activates them, leading to an increase in intracellular calcium concentration . This can influence various cellular processes, including neurotransmitter release, as seen in the case of 5-HT release from QGP-1 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a reversible, dose-dependent decrease in colonic peristaltic-like complexes (CPMCs) frequency . This suggests that the effects of this compound can change over time and can be reversed upon removal of the compound.

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dosage-dependent effects. For example, oral administration of this compound at doses of 0.3 and 1 mg/kg significantly shortened the prolonged bead expulsion time caused by loperamide . At higher doses of 1 and 3 mg/kg, this compound exhibited inhibitory effects on colorectal distension in rats .

Transport and Distribution

Given its role as a TRPA1 agonist, it is likely that it interacts with these ion channels in various cell types and tissues .

Subcellular Localization

As a TRPA1 agonist, it is likely to be localized at the cell membrane where TRPA1 channels are present .

准备方法

合成路线和反应条件: ASP7663 的合成涉及 (2E)-2-[7-氟-1,2-二氢-1-(2-甲基丙基)-2-氧代-3H-吲哚-3-亚基]乙酸的形成。 反应条件通常包括使用有机溶剂和催化剂以促进吲哚环的形成和随后的功能化 .

工业生产方法: this compound 的工业生产可能涉及大规模有机合成技术,包括使用连续流反应器以确保质量和产量的一致性。 该过程还将涉及严格的纯化步骤,以实现所需的纯度水平 .

化学反应分析

反应类型: ASP7663 会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变吲哚环上的官能团。

常用试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如硼氢化钠或氢化锂铝。

相似化合物的比较

JT-010: Another selective TRPA1 activator with similar biological effects.

PF-4840154: A compound known for its TRPA1 activation properties

Comparison: ASP7663 is unique in its high selectivity and potency for TRPA1 activation. Compared to JT-010 and PF-4840154, this compound has been shown to have a more pronounced effect on gastrointestinal motility and pain management, making it a valuable tool for research and potential therapeutic applications .

属性

IUPAC Name |

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZUIGCNAAMIC-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336557 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190217-35-6 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ASP7663?

A1: this compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].

Q2: What are the downstream effects of this compound activation of TRPA1 in different tissues?

A2: The downstream effects of this compound-mediated TRPA1 activation appear to be tissue-dependent:

- Cardiac Myocytes: this compound has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].

- Colon: In mouse colon models, this compound activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].

- Zebrafish Larvae: this compound induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.

Q3: Has this compound shown efficacy in any disease models?

A3: Preclinical studies suggest potential therapeutic benefits of this compound:

- Cardiac Ischemia-Reperfusion Injury: In rodent models, this compound administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].

- Constipation: While specific details are limited in the provided abstracts, there is mention of this compound being investigated in models of drug-induced constipation [].

Q4: Are there any known antagonists of this compound's action on TRPA1?

A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of this compound both in vitro and in vivo:

- In vitro: HC030031 dose-dependently inhibited this compound-induced calcium influx in HEK293 cells expressing TRPA1 [].

- In vivo: HC030031 blocked the this compound-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of this compound on colonic motor activity in mice [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)